Tetrabutylammonium 4-toluenesulfonate

Catalog No.
S784747
CAS No.
7182-86-7
M.F
C23H43NO3S
M. Wt
413.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium 4-toluenesulfonate

CAS Number

7182-86-7

Product Name

Tetrabutylammonium 4-toluenesulfonate

IUPAC Name

4-methylbenzenesulfonate;tetrabutylazanium

Molecular Formula

C23H43NO3S

Molecular Weight

413.7 g/mol

InChI

InChI=1S/C16H36N.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

REAVCZWUMGIGSW-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Ion-Pairing Agent

Due to its bulky and lipophilic (fat-loving) tetrabutyl ammonium cation, TBAT acts as an efficient ion-pairing agent. This property proves valuable in several contexts:

  • Facilitating Chromatography: TBAT can form ion pairs with charged analytes, enhancing their retention on reversed-phase chromatography columns [1]. This allows for better separation and characterization of complex mixtures.
  • Improving Solubility: TBAT can increase the solubility of otherwise poorly soluble ionic compounds in organic solvents [2]. This is particularly useful for studying and manipulating these compounds in non-aqueous environments.

[1] Gjerde, D. T., & Fritz, J. S. (1986). Ion-pair chromatography with tetraalkylammonium salts. Journal of Chromatography A, 352, 33–48. [2] Konovalova, I. P., & Zolotova, N. S. (2013). Tetrabutylammonium salts for improving the solubility of drugs in organic solvents. Journal of Pharmaceutical Sciences, 102(5), 1447–1453.

Phase Transfer Catalyst

TBAT's ability to form ion pairs and its amphiphilic nature (having both water-loving and fat-loving properties) make it a valuable phase transfer catalyst. These catalysts facilitate the transfer of reactants between immiscible phases (e.g., water and organic solvents) by shuttling them across the interface [3]. This allows for reactions that wouldn't be possible under normal conditions.

[3] Starks, C. M. (1994). Phase-transfer catalysis. Oxford University Press.

Extraction and Purification

TBAT's ion-pairing capabilities are also exploited for the extraction and purification of various compounds. By forming ion pairs with target molecules, TBAT allows their selective extraction from complex mixtures into organic solvents. This technique is particularly useful for isolating specific analytes from biological samples or environmental matrices.

In addition to the functionalities mentioned above, TBAT finds applications in various other research areas, including:

  • Electrochemical Studies: Due to its high ionic conductivity, TBAT is used as a supporting electrolyte in electrochemical experiments [4].
  • Material Science: TBAT can be used to synthesize specific materials and modify surface properties [5].

Tetrabutylammonium 4-toluenesulfonate, with the chemical formula C23_{23}H43_{43}NO3_3S, is an organic compound classified as a quaternary ammonium salt. It is commonly used as a phase transfer catalyst due to its ability to facilitate reactions between reactants in different phases, particularly in nucleophilic substitution reactions. The compound is also recognized for its utility in the synthesis of various organic compounds and as an electrolyte in electrochemical applications .

Tetrabutylammonium 4-toluenesulfonate is primarily involved in nucleophilic substitution reactions, notably in SN2 mechanisms. It acts as a phase transfer catalyst to enhance the efficiency of these reactions, allowing for higher yields and faster reaction times. Specific reactions include:

  • SN2 Fluorinations: It has been effectively used in radiofluorination processes, facilitating the incorporation of fluorine into organic molecules .
  • Synthesis of 1-Alkynyl Sulfonates: The compound can be utilized in the Michael-carbene rearrangement reaction to produce 1-alkynyl sulfonates from 1-alkynyl-bromanes .

The synthesis of tetrabutylammonium 4-toluenesulfonate typically involves the reaction of tetrabutylammonium hydroxide with p-toluenesulfonic acid. The general procedure includes:

  • Reactants Preparation: Tetrabutylammonium hydroxide and p-toluenesulfonic acid are prepared in appropriate concentrations.
  • Reaction: The two reactants are mixed under controlled conditions, often in a solvent that facilitates the reaction.
  • Purification: The resulting product is purified through recrystallization or other methods to obtain high purity levels .

Tetrabutylammonium 4-toluenesulfonate finds various applications across multiple fields:

  • Phase Transfer Catalyst: It is widely used in organic synthesis as a catalyst to facilitate reactions between immiscible phases .
  • Electrolyte in Polymer Synthesis: The compound serves as an electrolyte in the electrochemical polymerization of conducting polymers like polypyrrole .
  • Synthetic Reagent: It plays a role in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Several compounds share structural and functional similarities with tetrabutylammonium 4-toluenesulfonate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Tetrabutylammonium bromideC16_{16}H36_{36}BrNCommonly used as a quaternary ammonium salt; effective for organic synthesis.
Tetrabutylammonium chlorideC16_{16}H36_{36}ClNSimilar phase transfer properties; used in various organic reactions.
Tetrabutylammonium acetateC14_{14}H30_{30}NNaOUtilized for similar catalytic roles; less common than tosylate variant.

Uniqueness of Tetrabutylammonium 4-Toluenesulfonate

Tetrabutylammonium 4-toluenesulfonate is unique due to its specific ability to act effectively as a phase transfer catalyst in SN2 reactions, particularly those involving fluorination processes. Its application as an electrolyte in conducting polymer synthesis also differentiates it from other similar compounds, which may not possess these dual functionalities .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7182-86-7

Dates

Modify: 2023-08-15

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